molecular formula C9H10N2O4 B189081 Ethyl 3-amino-5-nitrobenzoate CAS No. 10394-67-9

Ethyl 3-amino-5-nitrobenzoate

Cat. No.: B189081
CAS No.: 10394-67-9
M. Wt: 210.19 g/mol
InChI Key: DJOFAKOEQNUEAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. These methods often employ automated systems to control reaction conditions precisely, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as halides or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Ethyl 3-amino-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-amino-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 3-amino-5-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-nitrobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Ethyl 3-amino-5-nitrobenzoate is unique due to the specific positioning of the amino and nitro groups, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

Ethyl 3-amino-5-nitrobenzoate, a compound with the molecular formula C10H10N2O4, has garnered attention in scientific research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through various methods, often involving the nitration of ethyl benzoate followed by amino substitution. Its structure features an ethyl ester functional group and both amino and nitro groups on the aromatic ring, which significantly influence its reactivity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives of 3,5-dinitrobenzoic acid, which include similar structural motifs to this compound, exhibited significant antifungal activity against strains such as Candida albicans and Candida krusei. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

CompoundStrainMIC (µg/mL)
This compoundCandida albicans125
This compoundCandida krusei100
This compoundCandida tropicalis500

These findings suggest that the compound may interfere with ergosterol synthesis in fungal cell membranes, indicating a multitarget antifungal mechanism of action .

Enzyme Interaction

This compound can interact with various enzymes, influencing metabolic pathways. The nitro group can be reduced to an amino group, which may affect cellular processes such as signal transduction and metabolic regulation. The compound has been shown to act as a substrate for cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition alters protein degradation pathways and affects cellular homeostasis.
  • Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may induce oxidative stress in microbial cells.
  • Gene Expression Modulation : By interacting with transcription factors, this compound can influence gene expression related to antioxidant defenses and inflammatory responses .

Case Studies

A notable study investigated the synthesis of various benzimidazole derivatives from this compound and their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives demonstrated strong activity with MIC values below 0.2 µM, showcasing the potential for developing new antimycobacterial agents based on this compound .

Properties

IUPAC Name

ethyl 3-amino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFAKOEQNUEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356555
Record name ethyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10394-67-9
Record name Benzoic acid, 3-amino-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10394-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-5-nitrobenzoic acid (910 mg, 5.0 mmol) was dissolved in EtOH (25 mL). DCC (1.51 g, 7.3 mmol) was added, and the mixture was stirred under reflux overnight. The solid precipitation was filtered off and the filtrate was evaporated. The residue was triturated in the solvent mixture ether:hexane:ethyl acetate, 5:5:1. The title compound was isolated as a fine light yellow powder (0.9 g, 85.7%).
Quantity
910 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.51 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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